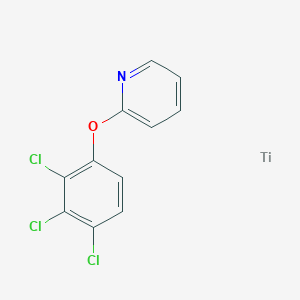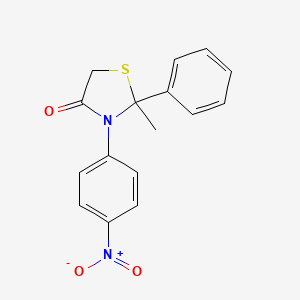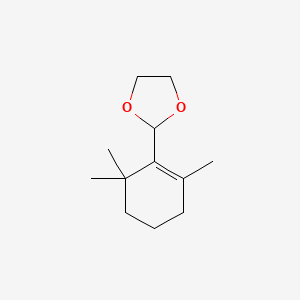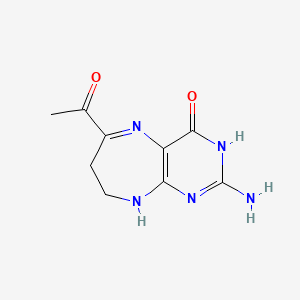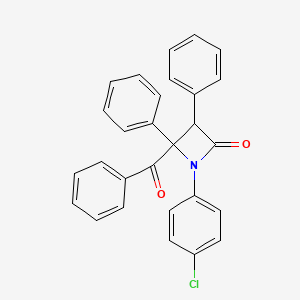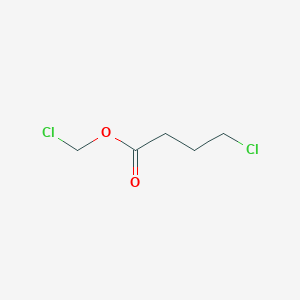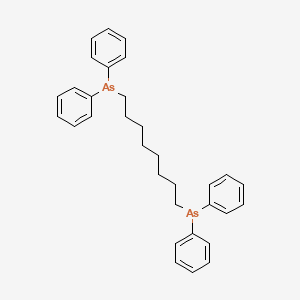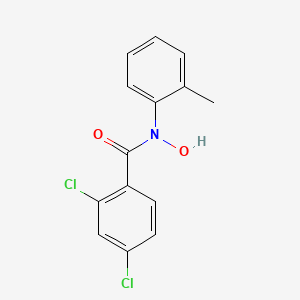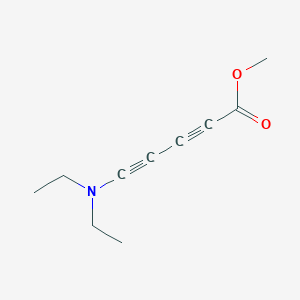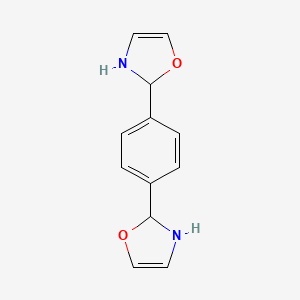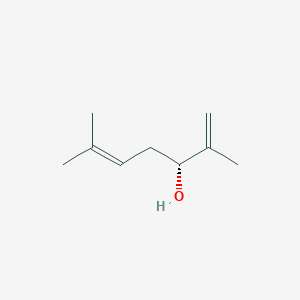
(3R)-2,6-Dimethylhepta-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,6-Dimethylhepta-1,5-dien-3-ol: is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon, two methyl groups, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,6-Dimethylhepta-1,5-dien-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry at the chiral center. One common method is the asymmetric hydrogenation of a precursor compound, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen source under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-2,6-Dimethylhepta-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) with hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of (3R)-2,6-Dimethylhepta-1,5-dien-3-one.
Reduction: Formation of (3R)-2,6-Dimethylheptane-3-ol.
Substitution: Formation of (3R)-2,6-Dimethylhepta-1,5-dien-3-chloride.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-2,6-Dimethylhepta-1,5-dien-3-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It can also serve as a model compound for studying metabolic pathways involving similar structures.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other fine chemicals due to its pleasant aroma and reactivity.
Mecanismo De Acción
The mechanism by which (3R)-2,6-Dimethylhepta-1,5-dien-3-ol exerts its effects depends on its interaction with specific molecular targets. For example, in catalytic processes, the compound’s chiral center can influence the stereochemistry of the products formed. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Comparación Con Compuestos Similares
(3S)-2,6-Dimethylhepta-1,5-dien-3-ol: The enantiomer of the compound with opposite stereochemistry at the chiral center.
2,6-Dimethylhepta-1,5-dien-3-one: A ketone derivative with similar structural features but different functional groups.
2,6-Dimethylheptane-3-ol: A saturated alcohol with similar carbon skeleton but without double bonds.
Uniqueness: (3R)-2,6-Dimethylhepta-1,5-dien-3-ol is unique due to its specific stereochemistry and the presence of both double bonds and a hydroxyl group. This combination of features makes it versatile for various chemical reactions and applications, distinguishing it from its analogs and derivatives.
Propiedades
Número CAS |
80232-52-6 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3R)-2,6-dimethylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5,9-10H,3,6H2,1-2,4H3/t9-/m1/s1 |
Clave InChI |
CSASCUZDIRYDDE-SECBINFHSA-N |
SMILES isomérico |
CC(=CC[C@H](C(=C)C)O)C |
SMILES canónico |
CC(=CCC(C(=C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


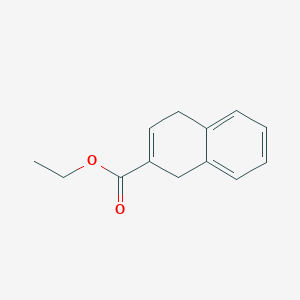
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
